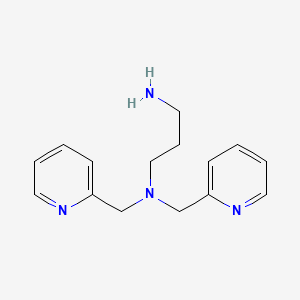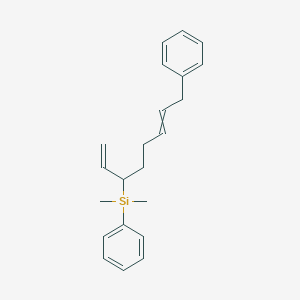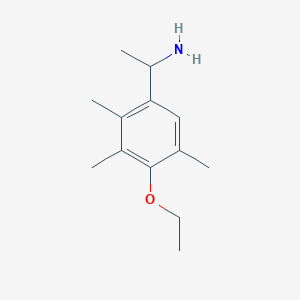
1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine is an organic compound with a complex structure It is characterized by the presence of an ethanamine group attached to a phenyl ring substituted with ethoxy and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine typically involves multiple steps. One common method starts with the preparation of the intermediate 4-Ethoxy-2,3,5-trimethylbenzaldehyde, which is then subjected to reductive amination using ethanamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethanamine group.
Substitution: The ethoxy and trimethyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-Ethoxy-2,3,5-trimethylbenzaldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine involves its interaction with specific molecular targets. The ethanamine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethoxy and trimethyl groups may enhance the compound’s binding affinity and specificity for its targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)ethanamine
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine
- 1-(2-Ethoxy-5-methylphenyl)ethanamine
Uniqueness
1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
634149-76-1 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(4-ethoxy-2,3,5-trimethylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO/c1-6-15-13-8(2)7-12(11(5)14)9(3)10(13)4/h7,11H,6,14H2,1-5H3 |
InChI Key |
ITUXEBMIXRNDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C)C(C)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


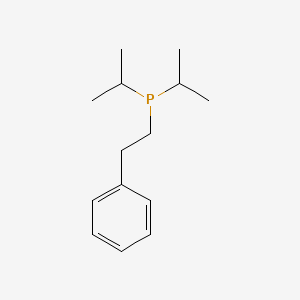
![3-{4-[4-(But-3-en-1-yl)cyclohexyl]phenyl}prop-2-ynenitrile](/img/structure/B12578553.png)
![Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12578565.png)
![2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12578568.png)
![2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene](/img/structure/B12578580.png)

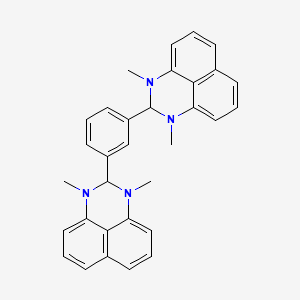

![[(2-Oxoethyl)imino]diacetic acid](/img/structure/B12578604.png)
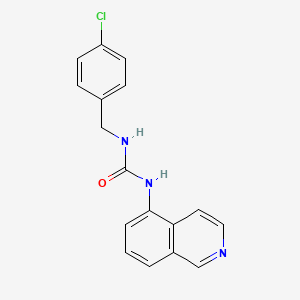
![2,2',7,7'-Tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B12578612.png)
![Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate](/img/structure/B12578613.png)
